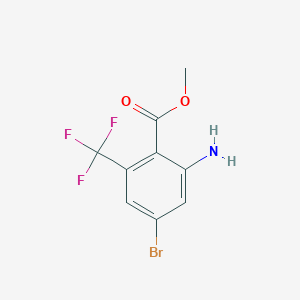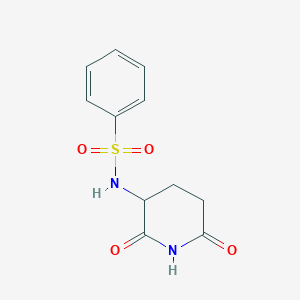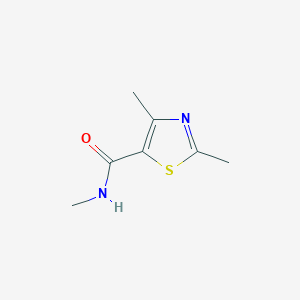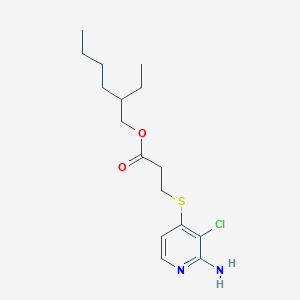
2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate is a chemical compound with the molecular formula C16H25ClN2O2S and a molecular weight of 344.8999. This compound is characterized by the presence of a pyridine ring substituted with an amino and a chlorine group, linked via a thioether bond to a propanoate ester. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate typically involves the following steps:
Formation of the Thioether Linkage: The starting material, 2-amino-3-chloropyridine, is reacted with 3-mercaptopropanoic acid in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to form the thioether bond.
Esterification: The resulting product is then esterified with 2-ethylhexanol under acidic conditions to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent product quality and scalability.
化学反应分析
Types of Reactions
Oxidation: The thioether group in 2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles such as sodium azide or thiourea can be used for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the thioether group.
Amino Derivatives: Formed from the reduction of nitro groups.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
科学研究应用
2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate involves its interaction with specific molecular targets. The amino and chlorine groups on the pyridine ring allow it to bind to enzymes or receptors, potentially inhibiting their activity. The thioether linkage may also play a role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Ethylhexyl 3-mercaptopropanoate: Similar structure but lacks the pyridine ring.
2-Amino-3-chloropyridine: Contains the pyridine ring with amino and chlorine groups but lacks the thioether and ester functionalities.
Uniqueness
2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
属性
分子式 |
C16H25ClN2O2S |
|---|---|
分子量 |
344.9 g/mol |
IUPAC 名称 |
2-ethylhexyl 3-(2-amino-3-chloropyridin-4-yl)sulfanylpropanoate |
InChI |
InChI=1S/C16H25ClN2O2S/c1-3-5-6-12(4-2)11-21-14(20)8-10-22-13-7-9-19-16(18)15(13)17/h7,9,12H,3-6,8,10-11H2,1-2H3,(H2,18,19) |
InChI 键 |
TZDIGQNYLANFEA-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)COC(=O)CCSC1=C(C(=NC=C1)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


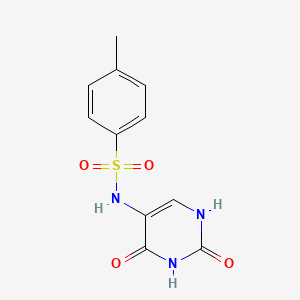
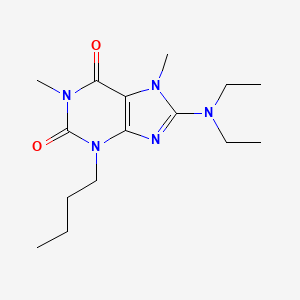
![4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13987987.png)
![Tert-butyl 1-oxo-2-azaspiro[4.4]non-7-ene-2-carboxylate](/img/structure/B13987993.png)
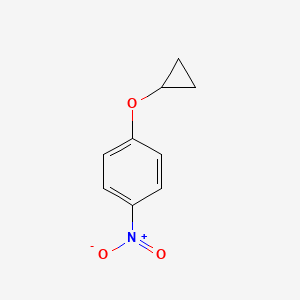
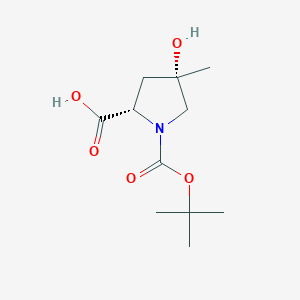
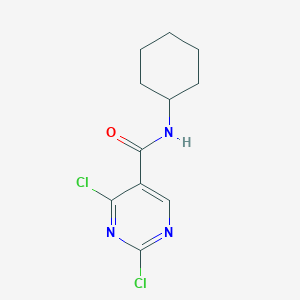

![Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13988044.png)

